molecular formula C20H15ClFN3OS B3399148 4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040632-45-8

4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B3399148
CAS RN: 1040632-45-8
M. Wt: 399.9 g/mol
InChI Key: XNJUGCOXFLRGCA-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.

Scientific Research Applications

4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine has been studied for its potential applications in various scientific research areas. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential applications in inflammation and autoimmune diseases, as well as in neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of kinases such as AKT and ERK, which are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine has several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine in lab experiments is its potential as a therapeutic agent for cancer and other diseases. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of using this compound in lab experiments is the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several future directions for research on 4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases. Finally, more research is needed to evaluate the safety and efficacy of this compound in clinical trials.

properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3OS/c1-26-16-6-3-13(4-7-16)18-11-19-20(23-8-9-25(19)24-18)27-12-14-2-5-15(22)10-17(14)21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJUGCOXFLRGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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